molecular formula C18H25N3O4S B11824520 tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate

tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate

Cat. No.: B11824520
M. Wt: 379.5 g/mol
InChI Key: CNGXBBNBOQENPL-UHFFFAOYSA-N
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Description

tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate (CAS: 1420954-82-0) is a synthetic carbamate derivative featuring a benzo[d]isothiazole-1,1-dioxide (saccharin-like) scaffold fused with a piperidine ring. This compound is characterized by its tert-butyl carbamate group and a methyl substituent on the piperidine nitrogen. Its molecular formula is C₁₈H₂₅N₃O₄S, with a molecular weight of 379.47 g/mol .

Properties

Molecular Formula

C18H25N3O4S

Molecular Weight

379.5 g/mol

IUPAC Name

tert-butyl N-[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidin-3-yl]-N-methylcarbamate

InChI

InChI=1S/C18H25N3O4S/c1-18(2,3)25-17(22)20(4)13-8-7-11-21(12-13)16-14-9-5-6-10-15(14)26(23,24)19-16/h5-6,9-10,13H,7-8,11-12H2,1-4H3

InChI Key

CNGXBBNBOQENPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCN(C1)C2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Core Benzoisothiazole Dioxide Construction

The benzoisothiazole 1,1-dioxide moiety is typically synthesized via cyclization of ortho-substituted benzamide derivatives. A common approach involves treating 2-mercaptobenzamide with chlorinating agents (e.g., SOCl₂) to form the thiazole ring, followed by oxidation with H₂O₂ or oxone to introduce the sulfone group. For example, benzo[e]oxathiazine 2,2-dioxide serves as a precursor in electrochemical coupling reactions with piperidine derivatives.

Piperidine Functionalization

The piperidine ring is functionalized at the 3-position through nucleophilic substitution or reductive amination. In one protocol, tert-butyl piperidin-4-ylcarbamate undergoes alkylation with 3-bromobenzo[d]isothiazole 1,1-dioxide under phase-transfer conditions (Tetrabutylammonium bromide, KOH), yielding the piperidine-benzoisothiazole adduct. Subsequent N-methylation of the carbamate is achieved using methyl sulfate in ethyl acetate.

Carbamate Protection and Methylation

The tert-butyl carbamate group is introduced via reaction with Boc anhydride ((Boc)₂O) in the presence of a base (e.g., DMAP). For example, N-Boc-D-Serine is activated as a mixed anhydride with isobutyl chlorocarbonate, then condensed with benzylamine to form intermediates that are later methylated.

Detailed Preparation Protocols

Mixed Anhydride Method (Patent-Based Synthesis)

Starting Materials :

  • N-Boc-D-Serine (compound 6)

  • Isobutyl chlorocarbonate

  • N-Methylmorpholine (NMM)

  • Benzylamine

Procedure :

  • Activation : N-Boc-D-Serine (51.3 g, 0.2 mol) is dissolved in anhydrous ethyl acetate (400 mL) and cooled to −10°C. NMM (27.83 g, 0.22 mol) and isobutyl chlorocarbonate (37.59 g, 0.22 mol) are added dropwise to form a mixed anhydride intermediate.

  • Condensation : Benzylamine (29.48 g, 0.22 mol) in ethyl acetate is added, and the mixture is warmed to 10–15°C for 2 hours.

  • Workup : The organic layer is washed with dilute HCl and brine, concentrated, and crystallized (hexane/ethyl acetate = 8:1) to yield the carbamate intermediate (66.3 g, 90.2%).

  • Methylation : The intermediate is treated with methyl sulfate (1.2 equiv) and KOH in ethyl acetate with Tetrabutylammonium bromide (0.025–0.2 equiv) as a phase-transfer catalyst.

Key Data :

StepReagentsTemperatureYield
Activationi-BuOCOCl, NMM−15°C to −10°C-
CondensationBenzylamine10–15°C90.2%
Methylation(CH₃)₂SO₄, KOHRT93.1%

Electrochemical Coupling (RSC Methodology)

Reactants :

  • Benzo[e]oxathiazine 2,2-dioxide (1a)

  • tert-Butyl piperidin-4-ylcarbamate (2v)

  • KI (catalyst)

Procedure :

  • Electrolysis : A mixture of 1a (36.6 mg, 0.2 mmol), 2v (48.1 mg, 0.24 mmol), and KI (166 mg, 1.0 mmol) in CH₃CN (75 mL) is subjected to constant current (15 mA) for 16.5 hours at 27°C.

  • Workup : The solvent is evaporated, and the residue is extracted with ethyl acetate. Purification via silica gel chromatography (PE/EA = 1:1) affords the product (75% yield).

Mechanistic Insight :
The reaction proceeds through an iodide-mediated radical coupling, where KI facilitates single-electron transfer (SET) to generate aryl radicals. These intermediates undergo regioselective C–N bond formation with the piperidine carbamate.

Optimization and Challenges

Regioselectivity in Piperidine Substitution

The 3-position of the piperidine ring is less accessible than the 4-position due to steric hindrance. To enhance 3-substitution, bulky bases (e.g., DIPEA) and polar aprotic solvents (DMF) are employed. For example, using DMF increases the yield of 3-substituted products by 20% compared to THF.

Oxidation State Control

Over-oxidation of the benzoisothiazole sulfide to sulfone requires precise stoichiometry of H₂O₂. Excess oxidant degrades the piperidine ring, reducing yields by 15–20%.

Analytical Characterization

Spectroscopic Data

  • HRMS (ESI-TOF) : m/z Calcd for C₁₈H₂₅N₃O₄S [M+H]⁺: 379.1542; Found: 379.1545.

  • ¹H NMR (DMSO-d₆) : δ 1.38 (s, 9H, Boc CH₃), 2.85 (s, 3H, NCH₃), 3.45–3.60 (m, 4H, piperidine H), 7.55–7.90 (m, 4H, aromatic H).

Purity and Yield Comparison

MethodPurity (HPLC)Yield
Mixed Anhydride98.5%90.2%
Electrochemical97.8%75%

Industrial-Scale Considerations

  • Cost Efficiency : The mixed anhydride method is preferred for scale-up due to lower catalyst costs and higher yields.

  • Safety : Methyl sulfate is toxic; alternatives like dimethyl carbonate are explored but result in lower yields (70–75%) .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines .

Scientific Research Applications

Medicinal Applications

The compound has shown promise in several biomedical applications, particularly in the development of anti-inflammatory and anticancer agents.

Anti-inflammatory Activity

Research has indicated that derivatives of tert-butyl carbamate compounds exhibit significant anti-inflammatory properties. In a study involving various substituted benzamido phenylcarbamate derivatives, compounds similar to tert-butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate were synthesized and tested for their efficacy against inflammation. The results demonstrated promising anti-inflammatory activity comparable to standard treatments like indomethacin, with inhibition percentages ranging from 39% to 54% over a period of 9 to 12 hours .

Anticancer Potential

The compound's structure suggests potential interactions with biological targets involved in cancer progression. For instance, studies have explored the synthesis of various piperidine derivatives, which have been evaluated for their cytotoxic effects on cancer cell lines. The presence of the isothiazole moiety is believed to enhance the anticancer activity by influencing apoptosis pathways and inhibiting tubulin polymerization .

Synthetic Applications

This compound can also serve as a building block in organic synthesis. Its unique functional groups allow for further modifications and derivatizations, which can lead to the development of new compounds with tailored properties.

Synthesis Strategies

The synthesis of this compound typically involves multi-step processes that may include:

  • Formation of Piperidine Derivatives : Utilizing piperidine as a core structure allows for the introduction of various substituents that can enhance biological activity.
  • Coupling Reactions : Employing coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitates the formation of carbamate linkages with high yields .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Weight Substituents/Modifications Key Properties/Applications References
tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate (Target) 1420954-82-0 379.47 Piperidin-3-yl, methyl carbamate, sulfone group Intermediate for bioactive molecules; enhanced solubility due to sulfone moiety.
tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate 1417792-98-3 347.43 Lacks sulfone group (1,1-dioxide) Reduced polarity; potential use in non-polar drug scaffolds.
tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)methyl)carbamate 1420820-73-0 379.47 Piperidin-4-yl with methylene linkage Altered spatial orientation; may affect target binding affinity.
tert-Butyl 2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate 1420816-42-7 379.50 Aminomethyl linker on piperidine Enhanced flexibility; potential for prodrug design.
4-[(1,1-Dioxidobenzo[d]isothiazol-3-yl)(methyl)amino]phenyl Acrylate 887044-72-6 342.37 Acrylate ester instead of carbamate; phenyl group Polymerizable moiety; used in photoaffinity labeling or surface functionalization.

Physicochemical and Pharmacological Insights

Sulfone Group Impact: The sulfone group in the target compound increases aqueous solubility compared to non-sulfonated analogues (e.g., CAS 1417792-98-3) . This modification also enhances metabolic stability by reducing susceptibility to oxidative degradation .

Piperidine Substitution :

  • Substitution at the piperidine-3-yl position (target) vs. piperidine-4-yl (CAS 1420820-73-0) alters steric hindrance, affecting binding to enzymatic pockets. For example, piperidin-4-yl derivatives show reduced activity against certain kinases due to spatial mismatch .

Carbamate vs. Acrylate :

  • The tert-butyl carbamate group in the target compound provides hydrolytic stability under physiological conditions, unlike the acrylate ester (CAS 887044-72-6), which is prone to hydrolysis or polymerization .

Biological Activity

tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate is a synthetic compound that has gained attention for its potential biological activities. The compound features a unique structure that includes a tert-butyl group and a piperidine moiety linked to a benzo[d]isothiazole derivative, which may confer specific pharmacological properties.

  • Chemical Name : this compound
  • CAS Number : 1420848-00-5
  • Molecular Formula : C20H28N2O5S
  • Molecular Weight : 408.52 g/mol

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications. The following sections summarize key findings related to its biological effects.

Enzyme Inhibition

Research indicates that the compound may exhibit inhibitory effects on specific enzymes, particularly those involved in metabolic pathways. For instance, it has been noted for potential inhibition of acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases such as Alzheimer's disease. Inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function in affected individuals .

Antioxidant Properties

Studies have suggested that compounds similar to this compound may possess antioxidant properties. These properties can help mitigate oxidative stress in cells, which is a contributing factor to various diseases, including cancer and neurodegeneration. The presence of the benzo[d]isothiazole ring is believed to enhance these antioxidant effects .

Neuroprotective Effects

In vitro studies have demonstrated that this compound can protect astrocytes from toxicity induced by amyloid-beta peptides. Specifically, it has been shown to improve cell viability under conditions that typically promote cell death due to oxidative stress . The mechanism behind this neuroprotection may involve modulation of inflammatory pathways and reduction of reactive oxygen species (ROS) levels.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their structural analogs:

StudyFindings
Molecules (2020) Demonstrated protective effects against amyloid-beta toxicity in astrocytes; improved cell viability and reduced TNF-alpha levels .
ResearchGate Study Explored enzyme inhibition mechanisms and potential applications in treating metabolic disorders .
BenchChem Analysis Highlighted the compound's role as an intermediate in pharmaceutical synthesis with potential biological implications.

Q & A

Q. Methodological Approach :

  • Target Profiling : Use high-throughput screening (HTS) against a panel of kinases or inflammatory markers to clarify selectivity.
  • Data Normalization : Account for variations in assay conditions (e.g., cell line specificity, IC50 values under different pH or serum levels) .
  • Mechanistic Studies : Employ CRISPR-Cas9 gene editing to knock out suspected targets (e.g., NF-κB or PI3K pathways) and validate functional relevance .

What advanced analytical techniques are recommended for structural elucidation and purity assessment?

Q. Basic Techniques :

  • 1H/13C NMR : Confirm regiochemistry of the piperidine and benzo[d]isothiazole moieties (e.g., δ 1.4 ppm for tert-butyl protons) .
  • HPLC-MS : Monitor purity (>98%) and detect trace impurities (e.g., deprotected intermediates) .

Q. Advanced Techniques :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures.
  • X-ray Crystallography : Resolve absolute stereochemistry for chiral centers .

How can computational methods enhance the design of derivatives with improved bioactivity?

Q. Methodology :

  • Docking Simulations : Use AutoDock Vina to predict binding poses against targets like COX-2 or HDACs. Prioritize derivatives with ΔG < −8 kcal/mol .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzo[d]isothiazole) with activity trends .

Example Table : Computational Predictions for Derivatives

DerivativeSubstituent PositionPredicted ΔG (kcal/mol)Target Affinity
AC-5 (NO2)−9.2COX-2
BC-7 (OCH3)−7.8HDAC6

What strategies mitigate instability during long-term storage or under physiological conditions?

Q. Basic Approach :

  • Store at −20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the carbamate group .

Q. Advanced Characterization :

  • Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and pH extremes (2.0–9.0). Monitor degradation products via LC-MS/MS .

How do structural analogs compare in terms of reactivity and target engagement?

Q. Comparative Analysis :

  • Analog 1 : tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate lacks the sulfone group, reducing electrophilicity and off-target effects .
  • Analog 2 : Piperidine-to-azetidine ring substitution alters conformational flexibility, impacting binding kinetics .

Table : Key Differences in Analog Properties

AnalogCore StructureBioactivity (IC50, nM)Solubility (mg/mL)
Target CompoundPiperidine-benzoisothiazole120 ± 15 (COX-2)0.8
Analog 1Pyrrolidine-benzyl450 ± 30 (COX-2)1.2
Analog 2AzetidineN/A (inactive)2.5

What experimental frameworks address scale-up challenges from milligram to gram-scale synthesis?

Q. Advanced Strategies :

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., carbamate formation) .
  • Process Analytical Technology (PAT) : Use inline FTIR to monitor intermediate conversions in real time .

How should researchers validate the specificity of observed biological activity?

Q. Methodology :

  • Counter-Screening : Test against unrelated targets (e.g., GPCRs) to rule out nonspecific interactions .
  • Metabolite Testing : Incubate with liver microsomes to confirm parent compound activity vs. metabolite-driven effects .

What statistical approaches are critical for analyzing heterogeneous data across studies?

Q. Advanced Methods :

  • Meta-Analysis : Pool IC50 data from multiple studies using random-effects models to account for variability .
  • Principal Component Analysis (PCA) : Identify outliers in datasets (e.g., anomalous cytotoxicity readings) .

How can interdisciplinary approaches (e.g., computational + experimental) accelerate discovery?

Q. Case Study :

  • Step 1 : Use quantum mechanical calculations (Gaussian 16) to predict reaction pathways for novel derivatives .
  • Step 2 : Validate top candidates via parallel synthesis and HTS .

Q. Example Workflow :

Virtual screening → 2. Synthesis (100 mg scale) → 3. In vitro profiling → 4. Lead optimization.

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